molecular formula C24H28N4O2S B2878907 3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021036-10-1

3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2878907
CAS No.: 1021036-10-1
M. Wt: 436.57
InChI Key: GWKZVOLDZQWQEP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylhydrazine with a suitable pyridazine precursor, followed by the introduction of the phenethylsulfonyl piperazine group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring or the phenethylsulfonyl piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylsulfonyl piperazine moiety may play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)pyridazine: Lacks the phenethylsulfonyl piperazine group, making it less versatile in terms of biological activity.

    6-(4-(Phenethylsulfonyl)piperazin-1-yl)pyridazine: Similar structure but without the 3,4-dimethylphenyl group, which may affect its chemical reactivity and applications.

Uniqueness

The unique combination of the 3,4-dimethylphenyl group and the phenethylsulfonyl piperazine moiety in 3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-19-8-9-22(18-20(19)2)23-10-11-24(26-25-23)27-13-15-28(16-14-27)31(29,30)17-12-21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKZVOLDZQWQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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